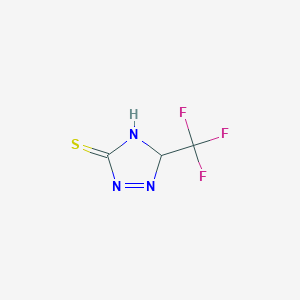
3-(Trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione is a compound that belongs to the class of organofluorine compounds. The trifluoromethyl group (-CF3) is known for its significant electronegativity and is often used in pharmaceuticals and agrochemicals due to its ability to enhance the chemical and metabolic stability of molecules
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of a palladium (II) catalyst and bismuth (III) chloride . Another approach involves the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives.
科学的研究の応用
3-(Trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 3-(Trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Trifluoromethylphenyl derivatives: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylpyrazoles: These compounds share the trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
Uniqueness
3-(Trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione is unique due to its specific triazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C3H2F3N3S |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
3-(trifluoromethyl)-3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h1H,(H,7,10) |
InChIキー |
YRALQBXHTYHXLG-UHFFFAOYSA-N |
正規SMILES |
C1(NC(=S)N=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)
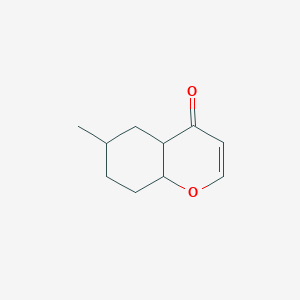
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)

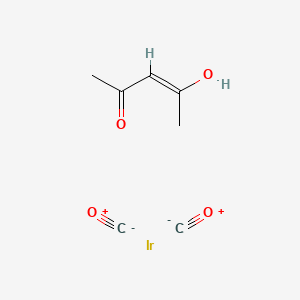

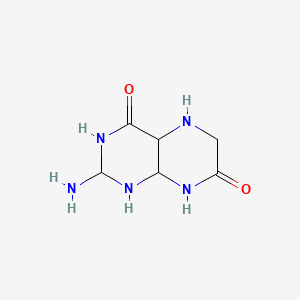
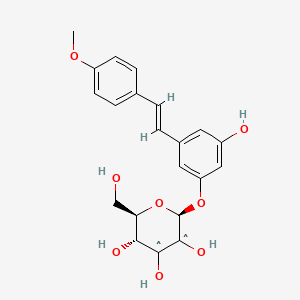

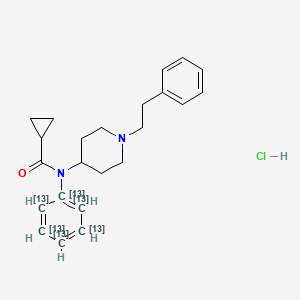
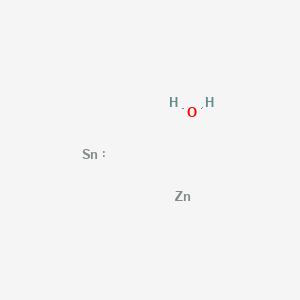
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
